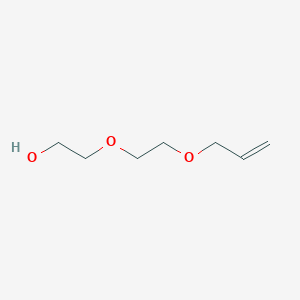

2-(2-(Allyloxy)ethoxy)ethanol

Beschreibung

Eigenschaften

IUPAC Name |

2-(2-prop-2-enoxyethoxy)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-2-4-9-6-7-10-5-3-8/h2,8H,1,3-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIOZVWSHACHNRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90164605 | |

| Record name | 2-(2-(Allyloxy)ethoxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90164605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15075-50-0 | |

| Record name | Diethylene glycol monoallyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15075-50-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-(Allyloxy)ethoxy)ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015075500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 15075-50-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83148 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-(Allyloxy)ethoxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90164605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[2-(allyloxy)ethoxy]ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.559 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-(2-(Allyloxy)ethoxy)ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-(Allyloxy)ethoxy)ethanol, also known as diethylene glycol monoallyl ether, is a bifunctional organic molecule possessing both an ether and a terminal hydroxyl group. This unique structure makes it a valuable intermediate in various chemical syntheses. The presence of the allyl group allows for further functionalization through reactions such as polymerization, epoxidation, and thiol-ene chemistry. The hydroxyl group provides a site for esterification, etherification, and other reactions typical of alcohols. This guide provides a comprehensive overview of the known chemical and physical properties of this compound, along with relevant experimental protocols and safety information.

Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | 2-(2-(prop-2-enoxy)ethoxy)ethan-1-ol | PubChem[1] |

| Synonyms | Diethylene glycol monoallyl ether, Allyldiglycol | PubChem[1] |

| CAS Number | 15075-50-0 | PubChem[1] |

| Molecular Formula | C₇H₁₄O₃ | PubChem[1] |

| Molecular Weight | 146.18 g/mol | PubChem[1] |

| Appearance | Colorless liquid (presumed) | General knowledge |

| Boiling Point | Data not available | |

| Density | 1.010 g/mL at 20 °C | Sigma-Aldrich |

| Refractive Index (n₂₀/D) | 1.446 | Sigma-Aldrich |

| Flash Point | 102 °C (closed cup) | Sigma-Aldrich |

| Solubility | Data not available | |

| Vapor Pressure | Predicted: < 1 Pa at 25 °C |

Synthesis

The most common method for the synthesis of ethers such as this compound is the Williamson ether synthesis.[2][3][4] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In the case of this compound, this can be achieved by reacting the sodium salt of diethylene glycol with allyl chloride or allyl bromide.

Experimental Protocols

Detailed experimental procedures for the determination of the key physical properties of this compound are provided below. These are general methods and may require optimization for this specific compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common method for determining the boiling point of a small sample is the micro-boiling point or Siwoloboff method.

Apparatus:

-

Thiele tube or oil bath

-

Thermometer

-

Capillary tube (sealed at one end)

-

Sample tube (e.g., a small test tube or a fusion tube)

-

Heating source (e.g., Bunsen burner or hot plate)

-

Stand and clamps

Procedure:

-

A small amount of the liquid sample (a few drops) is placed in the sample tube.

-

A capillary tube, sealed at one end, is inverted and placed into the sample tube.

-

The sample tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is immersed in a Thiele tube or an oil bath.

-

The bath is heated gently and stirred continuously.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is stopped, and the bath is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Determination of Density

The density of a liquid can be determined by measuring the mass of a known volume.

Apparatus:

-

Pycnometer or a graduated cylinder and an analytical balance

-

Constant temperature water bath

Procedure using a Pycnometer:

-

The empty, clean, and dry pycnometer is weighed.

-

The pycnometer is filled with the liquid sample, ensuring no air bubbles are present. The stopper is inserted, and any excess liquid is carefully wiped off.

-

The filled pycnometer is weighed.

-

The pycnometer is emptied, cleaned, and filled with a reference liquid of known density (e.g., deionized water) at the same temperature.

-

The filled pycnometer with the reference liquid is weighed.

-

The density of the sample is calculated using the formula: ρ_sample = (m_sample / m_reference) * ρ_reference

Determination of Solubility

The solubility of a substance in a particular solvent is the maximum amount of that substance that can dissolve in a given amount of the solvent at a specified temperature. A qualitative and semi-quantitative assessment can be performed as follows.

Apparatus:

-

Test tubes

-

Graduated pipettes or burettes

-

Vortex mixer or shaker

-

Constant temperature bath

Procedure (Qualitative):

-

Add a small, known amount of the solute (e.g., 0.1 g of this compound) to a test tube.

-

Add a known volume of the solvent (e.g., 1 mL of water) to the test tube.

-

Agitate the mixture vigorously for a set period (e.g., 1-2 minutes) at a constant temperature.

-

Observe if the solute has completely dissolved. If it has, the substance is considered soluble. If not, it is sparingly soluble or insoluble.

Procedure (Semi-Quantitative):

-

To a test tube containing a known mass of the solute, add the solvent in small, measured increments.

-

After each addition, agitate the mixture until the solute dissolves completely.

-

The solubility can be expressed as the mass of solute per volume or mass of solvent required for complete dissolution.

Determination of Refractive Index

The refractive index of a liquid is a measure of how much the path of light is bent, or refracted, when entering the liquid. It is a characteristic physical property.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath connected to the refractometer

-

Dropper or pipette

Procedure:

-

Ensure the prisms of the Abbe refractometer are clean and dry.

-

Calibrate the refractometer using a standard of known refractive index (e.g., distilled water).

-

Place a few drops of the liquid sample onto the lower prism.

-

Close the prisms and allow the sample to equilibrate to the desired temperature, controlled by the water bath.

-

Look through the eyepiece and adjust the control knob to bring the dividing line between the light and dark fields into sharp focus on the crosshairs.

-

If a color fringe is observed, adjust the compensator dial to eliminate it.

-

Read the refractive index from the scale.

Safety Information

Based on available safety data for similar compounds and the GHS classification for this compound, the following safety precautions should be observed:

-

Eye Irritation: Causes serious eye irritation.[1] Wear appropriate eye protection, such as safety glasses or goggles.

-

Skin Contact: May cause skin irritation. Wear protective gloves.

-

Inhalation: Avoid inhaling vapors or mists. Use in a well-ventilated area or with local exhaust ventilation.

-

Flammability: Combustible liquid. Keep away from heat, sparks, and open flames.

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.

Conclusion

References

An In-depth Technical Guide to 2-(2-(Allyloxy)ethoxy)ethanol (CAS 15075-50-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2-(Allyloxy)ethoxy)ethanol (CAS 15075-50-0), a versatile bifunctional molecule with applications in polymer chemistry and potentially in drug delivery systems. This document details its physicochemical properties, synthesis via Williamson ether synthesis, and analytical characterization by High-Performance Liquid Chromatography (HPLC). Furthermore, it explores its emerging role as a monomer for the synthesis of functional polymers and discusses the toxicological profile of related glycol ethers.

Physicochemical Properties

This compound, also known as diethylene glycol monoallyl ether, is a chemical compound with the molecular formula C7H14O3.[1][2] It possesses both an allyl group and a primary alcohol, making it a valuable building block for further chemical modifications.[3]

| Property | Value | Reference(s) |

| CAS Number | 15075-50-0 | [1][4] |

| Molecular Formula | C7H14O3 | [1][2] |

| Molecular Weight | 146.18 g/mol | [2] |

| IUPAC Name | 2-(2-prop-2-enoxyethoxy)ethanol | [2] |

| Synonyms | Diethylene glycol monoallyl ether, Allyldiglycol | |

| Predicted XlogP | -0.2 | [5][6] |

Synthesis

The primary method for the synthesis of this compound is the Williamson ether synthesis.[3][7][8] This reaction involves the nucleophilic substitution of a halide by an alkoxide.

Williamson Ether Synthesis: Reaction Pathway

The synthesis of this compound can be achieved by reacting the sodium salt of diethylene glycol with allyl chloride. The reaction proceeds via an SN2 mechanism.[7][8]

Caption: Williamson Ether Synthesis of this compound.

Experimental Protocol: Williamson Ether Synthesis

This protocol is a general representation and may require optimization based on laboratory conditions.

Materials:

-

Diethylene glycol

-

Sodium hydride (NaH) or other strong base

-

Allyl chloride

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))[7]

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve diethylene glycol in the anhydrous solvent.

-

Carefully add sodium hydride portion-wise to the solution at 0 °C to form the alkoxide. Hydrogen gas will be evolved.

-

Once the formation of the alkoxide is complete, slowly add allyl chloride to the reaction mixture.

-

Allow the reaction to stir at room temperature or with gentle heating until completion, which can be monitored by thin-layer chromatography (TLC).

-

Cool the reaction mixture and cautiously quench with a saturated aqueous solution of NH4Cl.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

-

Filter the drying agent and remove the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a suitable technique for the analysis and purification of this compound.

Experimental Protocol: HPLC Analysis

The following is a general reverse-phase HPLC method that can be adapted for the analysis of this compound.[4][9]

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., Newcrom R1)[4][9] |

| Mobile Phase | A gradient or isocratic mixture of Acetonitrile (MeCN) and water.[4][9] For Mass Spectrometry (MS) detection, formic acid can be used as an additive.[4][9] For UV detection, phosphoric acid can be used.[4][9] |

| Detector | UV, Refractive Index (RI), or Mass Spectrometry (MS) |

| Flow Rate | Typically 0.5 - 1.5 mL/min |

| Injection Volume | 5 - 20 µL |

Workflow for HPLC Method Development:

Caption: General Workflow for HPLC Analysis.

Applications in Research and Development

The dual functionality of this compound makes it a valuable monomer in polymer synthesis, with potential applications in the biomedical field.[3][10]

Polymer Synthesis

The allyl group of this compound can participate in various polymerization reactions, such as radical polymerization, to form polymers with pendant hydroxyl groups.[11] These hydroxyl groups can be further modified to introduce other functionalities. Additionally, the ethylene glycol backbone imparts hydrophilicity and biocompatibility to the resulting polymers.[12][13]

Potential Polymer Architectures:

-

Linear Polymers: Homopolymerization of this compound can yield linear polymers with repeating units containing a hydroxyl group.

-

Graft Copolymers: The molecule can be grafted onto existing polymer backbones to introduce hydrophilic and functional side chains.

-

Cross-linked Networks (Hydrogels): The allyl group can be utilized in cross-linking reactions, for example, via thiol-ene chemistry, to form hydrogels.[10] Hydrogels are of significant interest for drug delivery and tissue engineering applications.[14][15][16]

Logical Flow for Polymer Synthesis and Application:

Caption: Pathway from Monomer to Biomedical Applications.

Drug Development

The application of allyl-functionalized polyethylene glycol (PEG) derivatives in drug delivery is an active area of research.[10][17] These polymers can be used to create nanocarriers, such as micelles and nanoparticles, to encapsulate and deliver therapeutic agents. The PEG component provides "stealth" properties, prolonging circulation time and improving drug efficacy.[13] While specific studies on polymers derived solely from this compound in drug delivery are emerging, the principles established for related functional PEGs are highly relevant.

Toxicological Information

Specific toxicological data for this compound is limited. However, information on related glycol ethers can provide some insights into its potential hazards. It is classified as causing serious eye irritation.[2][6]

| Endpoint | Observation for Related Glycol Ethers |

| Acute Oral Toxicity | Generally low toxicity in animal studies. |

| Skin Irritation | Can range from slight to moderate irritation. |

| Eye Irritation | Classified as an eye irritant.[2][6] |

| Genotoxicity | Some related compounds have been found to be non-genotoxic. |

It is crucial to handle this compound with appropriate personal protective equipment (PPE), including safety goggles and gloves, in a well-ventilated area. For detailed safety information, refer to the material safety data sheet (MSDS).

Conclusion

This compound is a valuable chemical intermediate with significant potential, particularly in the field of polymer chemistry for biomedical applications. Its synthesis is well-established through the Williamson ether synthesis, and it can be readily analyzed using standard chromatographic techniques. Future research is likely to focus on the development of novel polymers derived from this monomer for advanced drug delivery systems, tissue engineering scaffolds, and other biomedical applications. As with any chemical, proper safety precautions should be observed during its handling and use.

References

- 1. scholarship.richmond.edu [scholarship.richmond.edu]

- 2. This compound | C7H14O3 | CID 84777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. This compound | SIELC Technologies [sielc.com]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 9. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 10. Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Polymerization and application of Di(ethylene glycol) vinyl ether_Chemicalbook [chemicalbook.com]

- 12. pubs.universci.com [pubs.universci.com]

- 13. mdpi.com [mdpi.com]

- 14. US20100099812A1 - Method for preparing a hydrogel through the use of alkoxydes, the product thus obtained and the use thereof - Google Patents [patents.google.com]

- 15. US6268405B1 - Hydrogels and methods of making and using same - Google Patents [patents.google.com]

- 16. US20220073651A1 - Method for producing hydrogels - Google Patents [patents.google.com]

- 17. crimsonpublishers.com [crimsonpublishers.com]

In-Depth Technical Guide to the Physical Properties of Diethylene Glycol Monoallyl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of Diethylene Glycol Monoallyl Ether (DGMAE). The information is presented to be a valuable resource for researchers, scientists, and professionals in drug development who may utilize this compound in their work. All quantitative data is summarized in structured tables for easy reference and comparison. Detailed methodologies for key experimental protocols are also provided.

Core Physical Properties

Diethylene glycol monoallyl ether is a bifunctional molecule possessing both an ether and a hydroxyl group, as well as a terminal allyl group, which makes it a versatile chemical intermediate. Its physical properties are crucial for understanding its behavior in various applications, from reaction kinetics to formulation development.

General and Molecular Properties

| Property | Value | Source |

| Chemical Formula | C₇H₁₄O₃ | - |

| Molecular Weight | 146.18 g/mol | [1][2] |

| CAS Number | 15075-50-0 | [1][2] |

| Appearance | Colorless liquid | - |

Physicochemical Properties

The following table summarizes the key physicochemical properties of diethylene glycol monoallyl ether. Where direct experimental data for DGMAE is unavailable, values for the closely related compound, diethylene glycol monoethyl ether, are provided for estimation and comparative purposes, and are clearly noted.

| Property | Value | Conditions | Source |

| Refractive Index (n/D) | 1.446 | 20 °C | [1][2] |

| Density | 1.010 g/mL | 20 °C | [1][2] |

| Boiling Point | ~202 °C (estimated) | 760 mmHg | [3][4] |

| Flash Point | 102 °C (215.6 °F) | Closed Cup | [1][2] |

| Viscosity | ~3.85 mPa·s (estimated) | 20 °C | |

| Surface Tension | ~31.8 mN/m (estimated) | 25 °C | |

| Vapor Pressure | < 130 Pa (~0.975 mmHg) (estimated) | 20 °C |

Note: Values for boiling point, viscosity, surface tension, and vapor pressure are for Diethylene Glycol Monoethyl Ether and are provided as estimates for Diethylene Glycol Monoallyl Ether due to structural similarity.

Experimental Protocols

The determination of the physical properties listed above is governed by standardized experimental protocols. The following sections detail the methodologies for the key experiments.

Refractive Index Determination

The refractive index of diethylene glycol monoallyl ether can be determined using a refractometer according to standard methods such as ASTM D1218 or ASTM D1747 .

Methodology (based on ASTM D1218):

-

Apparatus: A calibrated Abbe refractometer with a circulating fluid bath for temperature control is used.

-

Procedure:

-

The refractometer prisms are cleaned and dried.

-

The instrument is calibrated using a standard of known refractive index.

-

A small sample of diethylene glycol monoallyl ether is placed on the prism.

-

The temperature is allowed to equilibrate to the specified temperature (e.g., 20°C).

-

The light source is adjusted, and the measurement is taken at the sodium D-line (589 nm).

-

The refractive index is read directly from the instrument's scale.

-

Density Measurement

The density of liquid samples like diethylene glycol monoallyl ether is accurately measured using a digital density meter, following protocols like ASTM D4052 or ASTM D7777 .

Methodology (based on ASTM D4052):

-

Apparatus: A digital density meter based on the oscillating U-tube principle.

-

Procedure:

-

The instrument is calibrated with dry air and a certified density standard (e.g., pure water).

-

The sample is injected into the oscillating U-tube, ensuring no air bubbles are present.

-

The instrument measures the oscillation period of the U-tube containing the sample.

-

The density is calculated automatically by the instrument based on the calibration data.

-

Flash Point Determination

The flash point is a critical safety parameter and is determined using a closed-cup tester, with the Pensky-Martens closed-cup method (ASTM D93) being a widely accepted standard.

Methodology (based on ASTM D93):

-

Apparatus: A Pensky-Martens closed-cup flash point tester.

-

Procedure:

-

A specified volume of the sample is placed in the test cup.

-

The sample is heated at a controlled rate while being stirred.

-

At regular temperature intervals, an ignition source is introduced into the vapor space above the liquid.

-

The flash point is the lowest temperature at which the vapors of the substance ignite to produce a flash.

-

Boiling Point Determination

The boiling point can be determined by distillation, following the principles outlined in ASTM D86 for petroleum products, which can be adapted for pure chemical substances.

Methodology (based on ASTM D86):

-

Apparatus: A distillation flask, condenser, and receiving cylinder.

-

Procedure:

-

A 100 mL sample is placed in the distillation flask.

-

The sample is heated, and the temperature of the vapor is monitored as it distills.

-

The boiling point is the temperature at which the liquid boils and its vapor is in equilibrium with the liquid at atmospheric pressure.

-

Viscosity Measurement

The viscosity of diethylene glycol monoallyl ether can be determined using a viscometer, with methods such as ASTM D445 for kinematic viscosity or OECD 114 for dynamic viscosity.

Methodology (based on ASTM D445):

-

Apparatus: A calibrated glass capillary viscometer (e.g., Ubbelohde type) and a constant temperature bath.

-

Procedure:

-

The viscometer is filled with the sample and placed in the temperature bath until it reaches thermal equilibrium.

-

The time taken for the liquid to flow between two marked points under gravity is measured.

-

The kinematic viscosity is calculated by multiplying the flow time by the viscometer calibration constant.

-

The dynamic viscosity can then be calculated by multiplying the kinematic viscosity by the density of the liquid.

-

Surface Tension Measurement

The surface tension of aqueous solutions can be determined using methods described in OECD 115 . For a pure liquid like diethylene glycol monoallyl ether, a tensiometer is typically used.

Methodology (based on the Du Noüy ring method):

-

Apparatus: A tensiometer equipped with a platinum-iridium ring.

-

Procedure:

-

The ring is cleaned and attached to a sensitive balance.

-

The ring is immersed in the sample and then slowly pulled through the liquid-air interface.

-

The force required to detach the ring from the surface is measured.

-

The surface tension is calculated from this force, considering the dimensions of the ring and a correction factor.

-

Heat Capacity Determination

The specific heat capacity can be measured using calorimetry, with ASTM D2766 providing a standard test method.

Methodology (based on ASTM D2766):

-

Apparatus: A calorimeter, which is a thermally insulated container.

-

Procedure:

-

A known mass of the sample is placed in the calorimeter.

-

A known amount of heat is supplied to the sample.

-

The resulting temperature change is measured.

-

The specific heat capacity is calculated from the heat supplied, the mass of the sample, and the temperature change.

-

Vapor Pressure Measurement

Vapor pressure can be determined by various methods, including differential scanning calorimetry (DSC) as outlined in ASTM E1194 .

Methodology (based on ASTM E1194):

-

Apparatus: A differential scanning calorimeter.

-

Procedure:

-

A small, accurately weighed sample is placed in a hermetically sealed pan with a pinhole lid.

-

The sample is heated at a constant rate under a controlled pressure.

-

The temperature at which the sample begins to boil (indicated by an endothermic peak) is recorded.

-

By conducting the experiment at several different pressures, a vapor pressure curve can be generated.

-

Logical Relationships of Physical Properties

The physical properties of a substance are interconnected. The following diagram illustrates some of these logical relationships for diethylene glycol monoallyl ether.

Caption: Interrelation of the physical properties of Diethylene Glycol Monoallyl Ether.

References

2-(2-(Allyloxy)ethoxy)ethanol molecular weight and formula

An in-depth analysis of the physicochemical properties of 2-(2-(Allyloxy)ethoxy)ethanol, a significant compound in various research and development applications. This document provides its fundamental molecular characteristics.

Chemical Identity and Properties

The compound this compound is identified by its specific molecular structure and resulting properties. Its molecular formula and weight are crucial for experimental design and chemical synthesis. The molecular formula is C7H14O3.[1][2][3][4][5] The molecular weight is approximately 146.18 g/mol .[1] Other reported values for the molecular weight include 146.187 g/mol and 146.1843 g/mol .[2][3]

Quantitative Molecular Data

For clarity and ease of use, the core molecular data for this compound is summarized below.

| Property | Value | Citations |

| Molecular Formula | C7H14O3 | [1][2][3][4][5] |

| Molecular Weight | 146.18 g/mol | [1] |

| 146.187 g/mol | [2] | |

| 146.1843 g/mol | [3][5] | |

| Monoisotopic Mass | 146.0943 Da | [4] |

Experimental Protocols

This document serves as a reference for the fundamental molecular properties of this compound and does not detail specific experimental protocols.

Molecular Information Pathway

The following diagram illustrates the direct relationship between the chemical compound and its primary molecular identifiers.

Caption: Logical relationship of this compound to its molecular properties.

References

- 1. This compound | C7H14O3 | CID 84777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | SIELC Technologies [sielc.com]

- 3. Ethanol, 2-[2-(2-propenyloxy)ethoxy]- [webbook.nist.gov]

- 4. PubChemLite - this compound (C7H14O3) [pubchemlite.lcsb.uni.lu]

- 5. Ethanol, 2-[2-(2-propenyloxy)ethoxy]- [webbook.nist.gov]

An In-depth Technical Guide to the Safety of 2-(2-(Allyloxy)ethoxy)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available safety information for 2-(2-(Allyloxy)ethoxy)ethanol (CAS No. 15075-50-0). The information is compiled from various safety data sheets and chemical databases to assist researchers, scientists, and drug development professionals in the safe handling and use of this compound.

Chemical and Physical Properties

This compound is a chemical intermediate with the molecular formula C7H14O3.[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C7H14O3 |

| Molecular Weight | 146.18 g/mol [1] |

| CAS Number | 15075-50-0[1] |

| IUPAC Name | 2-(2-prop-2-enoxyethoxy)ethanol[1] |

| Synonyms | 2-[2-(Allyloxy)ethoxy]ethanol, Diethylene glycol monoallyl ether[1] |

| Appearance | Data not available |

| Boiling Point | Data not available |

| Melting Point | Data not available |

| Flash Point | Data not available |

| Solubility | Data not available |

Hazard Identification and Classification

The primary hazard associated with this compound is serious eye irritation.[1] It is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as follows:

Table 2: GHS Classification of this compound

| Hazard Class | Hazard Category | Hazard Statement |

| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation[1] |

Signal Word: Warning

Hazard Pictogram:

Toxicological Information

Specific toxicological data for this compound, such as oral, dermal, and inhalation toxicity, is limited. However, data for a related compound, 2-Allyloxyethanol, is available and may provide some insight, though it should be interpreted with caution due to structural differences.

Table 3: Acute Toxicity Data for 2-Allyloxyethanol (CAS 111-45-5)

| Route | Species | Value |

| Oral LD50 | Rat | 3050 mg/kg[2] |

Disclaimer: The data in Table 3 is for a related but structurally different compound and should not be directly extrapolated to this compound.

Experimental Protocols

The primary identified hazard is eye irritation. The following is a general description of a common in vitro experimental protocol used to assess eye irritation potential.

Reconstructed Human Cornea-like Epithelium (RhCE) Test Method (OECD TG 492)

This test method utilizes a three-dimensional, reconstructed human cornea-like epithelial tissue model to assess the potential of a chemical to cause serious eye damage or irritation.

-

Tissue Preparation: The RhCE tissues are received and pre-incubated in a sterile, defined culture medium.

-

Chemical Application: The test chemical, along with positive and negative controls, is applied topically to the surface of the tissue model.

-

Exposure and Incubation: The tissues are exposed to the chemical for a defined period.

-

Rinsing: After the exposure period, the chemical is thoroughly rinsed from the tissue surface.

-

Post-Incubation: The tissues are transferred to fresh medium and incubated for a post-exposure period.

-

Viability Assessment: Tissue viability is determined using a quantitative assay, most commonly the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The reduction of MTT to formazan by metabolically active cells is measured spectrophotometrically.

-

Data Analysis: The viability of the chemical-treated tissues is compared to the negative control. A reduction in tissue viability below a certain threshold indicates the potential for the chemical to cause eye irritation or serious eye damage.

Safe Handling and Emergency Procedures

Based on the known hazards, the following workflow should be followed to ensure the safe handling of this compound.

Caption: Safe handling workflow for this compound.

Potential Metabolic Pathway of Ethylene Glycol Ethers

While no specific metabolic pathway for this compound has been documented, the general metabolic pathway for ethylene glycol ethers involves oxidation. The following diagram illustrates a generalized pathway. It is important to note that the specific metabolites and enzymes may vary for this compound.

Caption: Generalized metabolic pathway for ethylene glycol ethers.

Conclusion

References

Spectral Analysis of 2-(2-(Allyloxy)ethoxy)ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-(2-(Allyloxy)ethoxy)ethanol (CAS No. 15075-50-0), a diether of diethylene glycol. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data, alongside detailed experimental protocols relevant for the characterization of this compound.

Spectroscopic Data Summary

The following tables summarize the available spectral data for this compound. While complete experimental spectra are not publicly available in all cases, the following data has been aggregated from various spectroscopic databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR):

| Protons | Chemical Shift (ppm, estimated) | Multiplicity | Integration |

| =CH₂ | 5.20 - 5.35 | m | 2H |

| -CH= | 5.85 - 6.00 | m | 1H |

| -O-CH₂-CH= | ~4.0 | d | 2H |

| -O-CH₂-CH₂-O- | 3.60 - 3.75 | m | 4H |

| HO-CH₂- | ~3.70 | t | 2H |

| -CH₂-OH | ~2.5 (broad s) | s | 1H |

| -O-CH₂-CH₂-OH | 3.55 - 3.65 | m | 4H |

¹³C NMR (Carbon-13 NMR):

A ¹³C NMR spectrum for this compound is indicated to be available in the SpectraBase database.[1] The expected chemical shifts are outlined below based on the structure.

| Carbon | Chemical Shift (ppm, estimated) |

| =CH₂ | ~117 |

| -CH= | ~135 |

| -O-CH₂-CH= | ~72 |

| -O-CH₂-CH₂-O- (allyl side) | ~70 |

| -O-CH₂-CH₂-OH (ethanolic side) | ~70 |

| HO-CH₂- | ~61 |

Infrared (IR) Spectroscopy

A vapor phase IR spectrum is available for this compound.[1] The characteristic absorption bands are expected to be:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (alcohol) | 3600 - 3200 | Strong, Broad |

| C-H stretch (alkene) | 3100 - 3000 | Medium |

| C-H stretch (alkane) | 3000 - 2850 | Strong |

| C=C stretch (alkene) | 1650 - 1630 | Medium |

| C-O stretch (ether and alcohol) | 1150 - 1050 | Strong |

Mass Spectrometry (MS)

GC-MS data for this compound is available from the NIST Mass Spectrometry Data Center.[1]

| m/z | Relative Abundance | Fragment |

| Top Peak: 45 | High | [C₂H₅O]⁺ |

| 2nd Highest: 41 | Medium | [C₃H₅]⁺ (Allyl cation) |

| 3rd Highest: 39 | Medium | [C₃H₃]⁺ |

Experimental Protocols

Detailed experimental protocols for the acquisition of the cited data are not publicly available. However, the following provides generalized methodologies for obtaining NMR, IR, and MS spectra for a liquid diether alcohol like this compound.

NMR Spectroscopy

A standard approach for obtaining high-resolution ¹H and ¹³C NMR spectra would involve dissolving the sample in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), and acquiring the data on a 400 MHz or higher field NMR spectrometer.

Infrared (IR) Spectroscopy

For a liquid sample, Attenuated Total Reflectance (ATR) or transmission FTIR are common techniques. ATR-FTIR is often preferred for its minimal sample preparation.

References

Synthesis route for Diethylene glycol monoallyl ether

An In-depth Technical Guide to the Synthesis of Diethylene Glycol Monoallyl Ether

Abstract

Diethylene glycol monoallyl ether (DGMAE) is a versatile bifunctional molecule featuring a terminal allyl group amenable to polymerization and a primary hydroxyl group available for further chemical modification. This unique structure makes it a valuable monomer and intermediate in the synthesis of polymers, resins, and specialty chemicals. This guide provides a detailed exploration of the primary synthetic routes to DGMAE, with a focus on the underlying chemical principles, optimization of reaction conditions, and practical, field-proven laboratory protocols. It is intended for researchers, chemists, and process development professionals seeking a comprehensive understanding of DGMAE synthesis.

Introduction and Strategic Importance

Diethylene glycol monoallyl ether, with the chemical structure CH₂=CHCH₂OCH₂CH₂OCH₂CH₂OH, possesses a strategic combination of reactive functional groups. The ether linkages contribute to its flexibility and solvency, the hydroxyl group serves as a point for subsequent derivatization (e.g., esterification, isocyanate reaction), and the allyl group provides a site for free-radical polymerization or other alkene-based transformations. This combination makes it an attractive building block for creating functional polymers, cross-linking agents in coatings and adhesives, and reactive diluents in resin formulations.

The selection of a synthetic route is governed by factors such as scale, required purity, cost of raw materials, and environmental considerations. This document will detail two primary methodologies: the classical Williamson ether synthesis and a more contemporary approach utilizing Phase-Transfer Catalysis (PTC).

Core Synthetic Methodologies

Route A: The Classical Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for the preparation of symmetrical and unsymmetrical ethers. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, involving an alkoxide nucleophile and a substrate with a good leaving group, typically an alkyl halide.[1][2]

2.1.1. Reaction Principle and Mechanistic Insight

The synthesis of DGMAE via this route involves two critical steps:

-

Deprotonation: Diethylene glycol is deprotonated by a strong base to form the corresponding monoalkoxide. The choice of base is critical; it must be strong enough to deprotonate the alcohol quantitatively without being nucleophilic itself, to avoid side reactions. Sodium hydride (NaH) is an excellent choice as it forms the sodium alkoxide and hydrogen gas, which is non-interfering.[2][3]

-

Nucleophilic Substitution (SN2): The resulting alkoxide, a potent nucleophile, attacks the electrophilic carbon of an allyl halide (e.g., allyl bromide or allyl chloride), displacing the halide ion to form the ether linkage.[4] The reaction works best with primary alkyl halides like allyl halides, as secondary and tertiary halides are prone to E2 elimination side reactions.[2][4]

The choice of a polar aprotic solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF), is crucial. These solvents effectively solvate the sodium cation but not the alkoxide anion, leaving the nucleophile "naked" and highly reactive, thereby accelerating the rate of the SN2 reaction.[2][4]

Caption: Step-by-step workflow for the classical synthesis of DGMAE.

Route B: Phase-Transfer Catalyzed (PTC) Synthesis

Phase-transfer catalysis offers a practical and often more efficient alternative to the classical Williamson synthesis, particularly for larger-scale preparations. [5]It circumvents the need for anhydrous solvents and hazardous reagents like sodium hydride by facilitating the transfer of a reactant (e.g., an anion) from one phase (typically aqueous) into a second, immiscible phase (organic) where the reaction occurs. [6] 2.2.1. Reaction Principle and Mechanistic Insight

In this system, an aqueous solution of a strong base (e.g., 50% NaOH) and an organic phase containing the diethylene glycol and allyl halide are used. A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), is added. The mechanism proceeds as follows:

-

Ion Exchange: The quaternary ammonium cation (Q⁺) from the catalyst exchanges its counter-ion (e.g., Br⁻) for a hydroxide ion (OH⁻) from the aqueous phase.

-

Phase Transfer: The lipophilic Q⁺OH⁻ ion pair is soluble in the organic phase and migrates across the phase boundary.

-

Deprotonation in Organic Phase: In the organic phase, the potent hydroxide ion deprotonates the diethylene glycol to form the alkoxide (RO⁻), generating water.

-

Nucleophilic Substitution: The alkoxide (RO⁻) then reacts with the allyl halide via the SN2 mechanism to form the desired ether product (R-O-Allyl).

-

Catalyst Regeneration: The newly formed halide ion (X⁻) pairs with the Q⁺ cation, which then migrates back to the aqueous phase to restart the catalytic cycle.

This method is advantageous as it uses inexpensive reagents, requires less stringent reaction conditions, and simplifies the workup procedure. [5] Diagram: The Phase-Transfer Catalysis Cycle

References

In-Depth Technical Guide: Stability and Storage of 2-(2-(Allyloxy)ethoxy)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-(2-(Allyloxy)ethoxy)ethanol. The information is intended to ensure the integrity and safety of this chemical intermediate in research and development settings.

Chemical Stability Profile

This compound is generally stable under recommended storage conditions.[1][2] However, like other ethers, it is susceptible to degradation over time, primarily through oxidation. The principal degradation pathway involves the formation of peroxides upon exposure to air and light.[2][3][4] This process is a free radical reaction with molecular oxygen and is accelerated by heat, light, and the presence of metal contaminants.[2]

Key Stability Considerations:

-

Oxidative Degradation: The primary degradation route is autoxidation, leading to the formation of hydroperoxides. These peroxides can be unstable and potentially explosive, especially when concentrated by distillation or evaporation.[2][3] A general mechanism for peroxide formation in ethers involves the abstraction of a hydrogen atom from the carbon adjacent to the ether oxygen, followed by reaction with oxygen.

-

Thermal Stability: The compound is thermally stable at typical ambient temperatures. However, elevated temperatures can accelerate the rate of oxidative degradation and peroxide formation.[4][5] It is crucial to avoid distilling the compound to dryness, as this can concentrate potentially explosive peroxides.[5]

Quantitative Stability Data

While specific long-term quantitative stability data for this compound is not publicly available, the following table provides a representative example of expected stability based on the known profile of similar glycol ethers. This data is illustrative and should be confirmed by in-house stability studies.

| Storage Condition | Time Point | Assay (%) | Appearance | Peroxide Level (ppm) | Related Substances (%) |

| 25°C ± 2°C / 60% RH ± 5% RH | Initial | 99.8 | Clear, colorless | < 1 | 0.1 |

| 3 Months | 99.7 | Clear, colorless | 1.5 | 0.1 | |

| 6 Months | 99.5 | Clear, colorless | 2.8 | 0.2 | |

| 12 Months | 99.2 | Clear, colorless | 5.1 | 0.3 | |

| 24 Months | 98.8 | Clear, colorless | 9.5 | 0.5 | |

| 40°C ± 2°C / 75% RH ± 5% RH | Initial | 99.8 | Clear, colorless | < 1 | 0.1 |

| 1 Month | 99.4 | Clear, colorless | 4.2 | 0.2 | |

| 3 Months | 98.9 | Clear, colorless | 10.1 | 0.4 | |

| 6 Months | 98.1 | Clear, colorless | 18.5 | 0.7 |

Recommended Storage and Handling Conditions

To maintain the quality and safety of this compound, the following storage and handling procedures are recommended:

-

Containers: Store in tightly closed, airtight containers.[1][2] The container material should be inert; amber glass bottles are suitable to protect from light.

-

Atmosphere: For long-term storage, blanketing the container with an inert gas such as nitrogen can prevent oxidation.[1]

-

Temperature: Store in a cool, well-ventilated area away from heat sources.[1][2] Refrigeration is acceptable, provided the storage unit is explosion-proof.

-

Light: Protect from direct sunlight and other sources of UV radiation to minimize the risk of peroxide formation.[4]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[1][5]

A logical workflow for the proper storage and handling of this compound is depicted in the following diagram:

Caption: Logical workflow for storage and handling of this compound.

Potential Degradation Pathway

The primary degradation pathway for this compound is through autoxidation to form hydroperoxides. This process can be initiated by light, heat, or the presence of radical initiators.

Caption: Simplified degradation pathway of this compound via autoxidation.

Experimental Protocols

Stability Study Protocol (Representative)

This protocol outlines a typical approach for conducting a long-term and accelerated stability study for a liquid chemical intermediate like this compound, based on ICH guidelines.[6][7]

Objective: To evaluate the stability of this compound under various storage conditions over time and to establish a retest period.

Materials:

-

Three batches of this compound.

-

Amber glass bottles with inert caps.

-

Stability chambers set to specified temperature and humidity conditions.

-

Validated stability-indicating HPLC method.

-

Karl Fischer titrator for water content.

-

Peroxide test strips or a validated quantitative method for peroxide determination.

Procedure:

-

Sample Preparation: Aliquot samples from each of the three batches into the amber glass bottles, ensuring a tight seal.

-

Storage Conditions: Place the samples in stability chambers under the following conditions:

-

Long-term: 25°C ± 2°C / 60% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

-

Testing Schedule: Withdraw samples for analysis at the following time points:

-

Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

-

Accelerated: 0, 3, and 6 months.

-

-

Analytical Testing: At each time point, perform the following tests:

-

Appearance: Visual inspection for color and clarity.

-

Assay: Quantify the amount of this compound using a validated stability-indicating HPLC method.

-

Related Substances: Determine the levels of any degradation products using the same HPLC method.

-

Peroxide Value: Measure the concentration of peroxides.

-

Water Content: Determine the water content by Karl Fischer titration.

-

Peroxide Detection Protocol

A qualitative method for detecting the presence of peroxides is as follows:

Materials:

-

Potassium iodide (KI) solution (10% w/v in water).

-

Starch indicator solution.

-

Sample of this compound.

-

Test tube.

Procedure:

-

Add 1 mL of the this compound sample to a test tube.

-

Add 1 mL of the freshly prepared 10% KI solution.

-

Shake the mixture and observe for any color change. A yellow to brown color indicates the presence of peroxides.

-

The intensity of the color is proportional to the concentration of peroxides. The addition of a starch indicator will result in a blue-black color in the presence of iodine, which is formed from the oxidation of iodide by peroxides.

For quantitative analysis, a validated titration method or a commercially available peroxide test kit should be used.

Conclusion

This compound is a stable compound when stored and handled correctly. The primary risk associated with its long-term storage is the formation of peroxides through autoxidation. By adhering to the recommended storage conditions, including protection from light and air, and by periodically testing for peroxides, the integrity and safety of this chemical can be maintained throughout its use in research and development. It is strongly recommended that users perform their own stability studies to establish an appropriate retest period for their specific storage conditions and usage patterns.

References

- 1. Which ether is most apt to form a peroxide? | Study Prep in Pearson+ [pearson.com]

- 2. westernsydney.edu.au [westernsydney.edu.au]

- 3. Oxidation mechanism of diethyl ether: a complex process for a simple molecule - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. Peroxide Formation | Department of Chemistry and Biochemistry [chemistry.osu.edu]

- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 6. ema.europa.eu [ema.europa.eu]

- 7. fda.gov [fda.gov]

Technical Guide to the Purity and Assay of Allyldiglycol Carbonate (ADC)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity specifications and analytical methodologies for Allyldiglycol Carbonate (ADC), a key monomer in various high-purity applications. This document outlines typical quality control parameters, detailed experimental protocols for their determination, and a logical workflow for the quality assessment of ADC.

Quantitative Data Summary

The quality of Allyldiglycol Carbonate is assessed through a series of analytical tests to determine its purity and the levels of critical impurities. The following tables summarize the typical specifications and the analytical methods employed for their verification.

Table 1: Typical Specifications for Allyldiglycol Carbonate

| Parameter | Specification |

| Assay (Purity) | ≥ 99.0% |

| Water Content | ≤ 0.2% |

| Refractive Index (20°C) | 1.449 - 1.451 |

| APHA Color | ≤ 20 |

| Acid Value | ≤ 0.1 mg KOH/g |

Table 2: Analytical Methods for Quality Control of Allyldiglycol Carbonate

| Parameter | Method | Principle |

| Assay (Purity) | Gas Chromatography (GC) | Separation of volatile components and quantification using a Flame Ionization Detector (FID). |

| Water Content | Karl Fischer Titration | Coulometric or volumetric titration based on the reaction of water with an iodine-sulfur dioxide reagent. |

| Refractive Index | Refractometry | Measurement of the bending of light as it passes through the liquid sample. |

| APHA Color | UV-Vis Spectrophotometry | Comparison of the sample's color to a platinum-cobalt standard color scale. |

| Acid Value | Titration | Neutralization of acidic components with a standardized potassium hydroxide solution. |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in Table 2. These protocols are based on established analytical principles and relevant industry standards.

Assay (Purity) by Gas Chromatography (GC)

Principle: This method determines the purity of Allyldiglycol Carbonate by separating it from any volatile impurities using gas chromatography. The separated components are detected by a Flame Ionization Detector (FID), and the peak areas are used to calculate the percentage purity.

Apparatus:

-

Gas chromatograph equipped with a Flame Ionization Detector (FID)

-

Capillary column (e.g., DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness)

-

Autosampler or manual syringe

-

Data acquisition and processing software

Reagents:

-

Carrier Gas: Helium or Nitrogen, high purity

-

Fuel Gas: Hydrogen, high purity

-

Oxidizer: Air, dry

-

Allyldiglycol Carbonate reference standard (known purity)

-

Solvent: Dichloromethane or Acetone, analytical grade

Procedure:

-

Sample Preparation: Accurately weigh approximately 100 mg of the Allyldiglycol Carbonate sample into a 10 mL volumetric flask. Dissolve in and dilute to the mark with the chosen solvent.

-

Instrument Setup:

-

Injector Temperature: 250°C

-

Detector Temperature: 280°C

-

Oven Temperature Program:

-

Initial Temperature: 80°C, hold for 2 minutes

-

Ramp Rate: 10°C/minute

-

Final Temperature: 250°C, hold for 5 minutes

-

-

Carrier Gas Flow Rate: 1.0 mL/minute

-

Injection Volume: 1 µL

-

Split Ratio: 50:1

-

-

Analysis: Inject the prepared sample solution into the gas chromatograph. Record the chromatogram.

-

Calculation: Calculate the percentage purity of Allyldiglycol Carbonate using the area normalization method. The purity is the ratio of the peak area of Allyldiglycol Carbonate to the total area of all peaks in the chromatogram, multiplied by 100.

Purity (%) = (Area of ADC peak / Total area of all peaks) x 100

Water Content by Karl Fischer Titration

Principle: This method is based on the quantitative reaction of water with an anhydrous solution of sulfur dioxide and iodine in the presence of a buffer. The endpoint is detected electrometrically. The coulometric method is suitable for low water content.

Apparatus:

-

Karl Fischer coulometric titrator

-

Syringe and needle

Reagents:

-

Anode and cathode solutions (commercially available Karl Fischer reagents)

Procedure:

-

Instrument Preparation: Set up the Karl Fischer titrator according to the manufacturer's instructions and allow the instrument to stabilize.

-

Titration: Accurately weigh an appropriate amount of the Allyldiglycol Carbonate sample (typically 1-2 g) and inject it into the titration cell.

-

Endpoint Detection: The titration proceeds automatically until the endpoint is reached, which is indicated by a persistent excess of iodine.

-

Calculation: The instrument's software will automatically calculate the water content in percent or parts per million (ppm).

Refractive Index Measurement

Principle: The refractive index of a liquid is the ratio of the speed of light in a vacuum to the speed of light in the liquid. It is a characteristic property that can be used to identify a substance and assess its purity. This method is based on the procedure outlined in ASTM D1218.[1]

Apparatus:

-

Abbe refractometer or a digital refractometer

-

Constant temperature water bath (20 ± 0.1°C)

-

Soft, lint-free tissue

Procedure:

-

Instrument Calibration: Calibrate the refractometer using a standard of known refractive index (e.g., distilled water).

-

Temperature Control: Ensure the refractometer prisms are maintained at a constant temperature of 20°C by circulating water from the water bath.

-

Sample Application: Apply a few drops of the Allyldiglycol Carbonate sample onto the surface of the lower prism.

-

Measurement: Close the prisms and allow the sample to reach thermal equilibrium. Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.

-

Reading: Read the refractive index from the instrument's scale or digital display.

APHA Color Determination

Principle: The APHA color (or Platinum-Cobalt color) is a measure of the yellowness of a liquid. The color of the sample is compared to that of a series of platinum-cobalt standards. This method is based on ASTM D1209.[2][3]

Apparatus:

-

UV-Vis spectrophotometer or a dedicated colorimeter

-

Matched 50 mm or 100 mm Nessler tubes or cuvettes

Reagents:

-

Platinum-Cobalt standard solutions (commercially available in various APHA concentrations)

-

Deionized water (for blank)

Procedure:

-

Instrument Setup: Turn on the spectrophotometer and allow it to warm up. Set the wavelength to the appropriate value for APHA color measurement (typically between 390 nm and 480 nm, depending on the instrument).

-

Blank Measurement: Fill a cuvette with deionized water and place it in the spectrophotometer. Zero the instrument.

-

Sample Measurement: Fill another cuvette with the Allyldiglycol Carbonate sample and place it in the spectrophotometer.

-

Reading: Measure the absorbance of the sample. The instrument's software may directly provide the APHA color value, or it can be determined from a calibration curve prepared using the platinum-cobalt standards.

Visualization of Quality Control Workflow

The following diagram illustrates the logical workflow for the quality control testing of Allyldiglycol Carbonate, from sample receipt to the final disposition.

References

GHS Hazard Classification of 2-(2-(Allyloxy)ethoxy)ethanol: A Technical Overview

For Immediate Release

Langen, Germany – December 30, 2025 – This technical guide provides a comprehensive overview of the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals for 2-(2-(Allyloxy)ethoxy)ethanol (CAS: 15075-50-0). This document is intended for researchers, scientists, and professionals in drug development and chemical safety.

GHS Hazard Classification

Based on available data, this compound is classified under the GHS framework. The primary hazard identified is serious eye irritation.

Summary of Classification

The aggregated GHS information from notifications to the ECHA C&L Inventory provides a harmonized classification for this compound.[1][2]

Table 1: GHS Classification of this compound

| Hazard Class | Hazard Category | Hazard Statement |

| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation |

Source: ECHA C&L Inventory[1][2]

GHS Label Elements

The following label elements are associated with the GHS classification of this substance:

-

Pictogram:

-

Signal Word: Warning

-

Hazard Statement: H319 - Causes serious eye irritation.[1][2]

-

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.

-

P280: Wear eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P337+P313: If eye irritation persists: Get medical advice/attention.

-

Toxicological Data Summary

Eye Irritation

The classification of this compound as a serious eye irritant (Category 2A) indicates that it can cause significant, but reversible, eye irritation upon contact.[1][2] This classification is typically based on results from in vivo studies, such as the Draize rabbit eye test (OECD TG 405), or validated in vitro alternatives. While specific study results for this chemical were not located, the classification implies that exposure would likely lead to redness, swelling, and other signs of irritation that persist for more than 24 hours.

Skin Irritation

Acute Toxicity

Quantitative data on the acute oral, dermal, or inhalation toxicity of this compound is limited. For some glycol ethers, acute exposure to high levels has been associated with effects such as narcosis, pulmonary edema, and damage to the liver and kidneys.[3] One acute oral toxicity study on a related compound reported a low order of toxicity with a median lethal dose (LD50) greater than 5000 mg/kg in rats.[4]

Skin Sensitization

There is no available data to classify this compound as a skin sensitizer.

Genotoxicity

No data on the genotoxic potential of this compound was identified.

Carcinogenicity

There is no information available on the carcinogenic potential of this compound.[3]

Experimental Protocols

Detailed experimental protocols for the studies that form the basis of the GHS classification for this compound are not publicly available. However, standardized OECD Test Guidelines are typically followed for regulatory purposes.

General Workflow for GHS Hazard Classification

The process of classifying a chemical under GHS involves a systematic evaluation of available data against established criteria.

Caption: General workflow for GHS hazard classification.

Signaling Pathways

Currently, there is no publicly available information on the specific signaling pathways involved in the toxicological effects of this compound. For many irritants, the underlying mechanism involves the activation of inflammatory pathways in the affected tissues.

Conclusion

The primary GHS hazard classification for this compound is Serious Eye Irritation Category 2A (H319) .[1][2] This classification is based on notifications to the ECHA C&L Inventory. A significant lack of publicly available, detailed experimental data for this specific substance prevents a more in-depth analysis of other potential hazards. Professionals handling this chemical should adhere to the safety precautions outlined in the safety data sheet, with a particular focus on preventing eye contact. Further testing would be required to fully characterize the toxicological profile of this compound.

References

In-Depth Technical Guide: Solubility of 2-(2-(Allyloxy)ethoxy)ethanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(2-(allyloxy)ethoxy)ethanol, a versatile diether and alcohol used in various scientific and industrial applications, including as a chemical intermediate in polymer synthesis. Due to a lack of extensive, publicly available quantitative solubility data for this specific compound, this guide combines qualitative information from safety data sheets (SDSs) and extrapolations based on the known behavior of structurally similar glycol ethers.

Physicochemical Properties

Before delving into solubility, a summary of the key physicochemical properties of this compound is presented in Table 1. These properties influence its solubility behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₄O₃ | [1][2] |

| Molecular Weight | 146.18 g/mol | [1] |

| CAS Number | 15075-50-0 | [3][4] |

| Appearance | Colorless liquid | [5] |

| LogP (predicted) | -0.2 | [1][2] |

Solubility in Organic Solvents

Table 2: Qualitative Solubility of this compound in Various Organic Solvents

| Solvent | Expected Solubility | Rationale / Notes |

| Methanol | Soluble / Miscible | The hydroxyl group and ether linkages of this compound can form hydrogen bonds with methanol. SDS for similar compounds like 2-ethoxyethanol indicates solubility in methanol.[6] |

| Ethanol | Soluble / Miscible | Similar to methanol, ethanol is a polar protic solvent capable of hydrogen bonding. SDS for the related compound 2-(2-methoxyethoxy)ethanol states it is "very soluble in Ethanol".[5] |

| Acetone | Soluble / Miscible | Acetone is a polar aprotic solvent that can act as a hydrogen bond acceptor. SDS for 2-(2-methoxyethoxy)ethanol indicates it is "miscible with Acetone".[5] |

| Chloroform | Soluble / Miscible | While less polar than alcohols, chloroform can act as a hydrogen bond donor. An SDS for chloroform indicates it is miscible with ethanol.[7] |

| Diethyl Ether | Soluble / Miscible | As a diether itself, this compound is expected to be miscible with diethyl ether due to "like dissolves like" principles. An SDS for 2-ethoxyethanol confirms its solubility in ether.[6] |

| Acetonitrile | Soluble / Miscible | Acetonitrile is a polar aprotic solvent commonly used in chromatography, and this compound is used in HPLC methods with acetonitrile as a mobile phase component, indicating its solubility.[3][8] |

| n-Hexane | Sparingly Soluble / Insoluble | As a nonpolar aliphatic hydrocarbon, n-hexane is unlikely to be a good solvent for the polar this compound. |

| Toluene | Moderately Soluble | Toluene is a nonpolar aromatic solvent. Some solubility may be observed due to the organic backbone of the solute, but high solubility is not expected. |

Experimental Protocol: Determination of Solubility via Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a liquid in a liquid.[9] The following protocol outlines the general steps for determining the solubility of this compound in an organic solvent.

Objective: To determine the concentration of this compound (solute) in a given organic solvent at equilibrium at a constant temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (high purity)

-

Scintillation vials or other suitable sealed containers

-

Thermostatically controlled shaker bath or incubator

-

Calibrated analytical balance

-

Pipettes and syringes

-

Centrifuge (optional)

-

Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatography (HPLC))

Procedure:

-

Preparation of Supersaturated Solution: In a sealed vial, add an excess amount of this compound to the chosen organic solvent. The exact amount will depend on the expected solubility, but the goal is to have a visible excess of the solute phase after equilibration.

-

Equilibration: Place the sealed vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C). The samples should be agitated for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours.[9] Preliminary experiments may be necessary to determine the optimal equilibration time.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature to allow for complete phase separation. If the phases do not separate cleanly, centrifugation at a constant temperature can be employed.

-

Sampling: Carefully extract an aliquot from the saturated solvent phase, ensuring that no part of the undissolved solute phase is collected. Using a syringe with a filter can be beneficial to avoid transferring any undissolved microdroplets.

-

Dilution and Analysis: Accurately dilute the collected aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., GC-FID or HPLC) to determine the concentration of this compound.

-

Data Reporting: The solubility is typically reported in units of mass per volume (e.g., g/100 mL) or as a weight percentage (% w/w) at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound using High-Performance Liquid Chromatography (HPLC), a common analytical technique for this compound.[3][8]

Caption: Workflow for HPLC analysis of this compound.

This guide provides a foundational understanding of the solubility and analytical considerations for this compound. For precise quantitative data, experimental determination using the described protocol is recommended.

References

- 1. This compound | C7H14O3 | CID 84777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C7H14O3) [pubchemlite.lcsb.uni.lu]

- 3. This compound | SIELC Technologies [sielc.com]

- 4. This compound [drugfuture.com]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

An In-depth Technical Guide to 2-(2-prop-2-ynoxyethoxy)ethanol

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 2-(2-prop-2-ynoxyethoxy)ethanol (CAS No. 7218-43-1). It details its physicochemical properties, safety protocols, synthesis, and key applications, particularly its role as a versatile PEG linker in bioconjugation and drug discovery. This document is intended to serve as a core resource for professionals in the fields of chemical synthesis, medicinal chemistry, and materials science, offering detailed experimental protocols and characterization data to support advanced research and development.

Introduction

2-(2-prop-2-ynoxyethoxy)ethanol, also known by synonyms such as propargyl-PEG2-OH, is a bifunctional molecule belonging to the polyethylene glycol (PEG) family.[1][2] Its structure incorporates a terminal propargyl group (a reactive alkyne) and a primary hydroxyl group, connected by a flexible diethylene glycol spacer. This unique architecture makes it an invaluable building block in modern organic and medicinal chemistry. The propargyl group allows for highly efficient and specific covalent bond formation via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] The terminal hydroxyl group provides a convenient handle for further chemical modification and attachment to other molecules. Its PEG linker enhances water solubility and biocompatibility of resulting conjugates, which is highly desirable in pharmaceutical and biological applications.

Physicochemical and Spectroscopic Properties

The fundamental properties of 2-(2-prop-2-ynoxyethoxy)ethanol are summarized below. This data is essential for its proper handling, storage, and use in experimental settings.

Physicochemical Data

| Property | Value | Reference(s) |

| IUPAC Name | 2-(2-prop-2-ynoxyethoxy)ethanol | [3] |

| CAS Number | 7218-43-1 | [1] |

| Molecular Formula | C₇H₁₂O₃ | [2][4] |

| Molecular Weight | 144.17 g/mol | [2][3] |

| Appearance | Colorless to Pale Yellow Oil/Liquid | [1] |

| Density | 1.044 - 1.06 g/cm³ | [1][4] |

| Boiling Point | 225.6 °C at 760 mmHg | [1] |

| Flash Point | 90.3 °C | [1] |

| Refractive Index | 1.453 | [1] |

| Solubility | Soluble in Acetone, Chloroform, Ethyl Acetate | General chemical knowledge |

Spectroscopic Data

Spectroscopic analysis is critical for the verification of the structure and purity of 2-(2-prop-2-ynoxyethoxy)ethanol. The following are expected spectral characteristics.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

-

δ ~2.4 ppm (t, 1H): Corresponds to the acetylenic proton (C≡C-H ). The triplet splitting is due to long-range coupling with the methylene protons.

-

δ ~2.8 ppm (br s, 1H): The hydroxyl proton (-OH ). The chemical shift and multiplicity can vary with concentration and solvent.

-

δ ~3.5-3.8 ppm (m, 8H): A complex multiplet region corresponding to the four methylene groups of the ethylene glycol chain (-O-CH₂-CH₂-O-CH₂-CH₂-OH).

-

δ ~4.2 ppm (d, 2H): The methylene protons adjacent to the alkyne (C≡C-CH₂-O-).

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

-

δ ~58 ppm: Corresponds to the propargylic carbon (-C H₂-C≡CH).

-

δ ~61 ppm: The terminal carbon of the ethylene glycol chain bearing the hydroxyl group (-CH₂-C H₂-OH).

-

δ ~69-72 ppm: A series of peaks for the internal carbons of the ethylene glycol chain.

-

δ ~75 ppm: The acetylenic carbon bearing the proton (-C≡C H).

-

δ ~80 ppm: The quaternary acetylenic carbon (-C ≡CH).

IR (Infrared) Spectroscopy

-

~3400 cm⁻¹ (broad): O-H stretching vibration of the alcohol.

-

~3300 cm⁻¹ (sharp): ≡C-H stretching of the terminal alkyne.

-

~2900 cm⁻¹: C-H stretching of the alkyl chains.

-

~2100 cm⁻¹ (weak): C≡C stretching of the alkyne.

-

~1100 cm⁻¹ (strong): C-O-C stretching of the ether linkages.

Mass Spectrometry (MS)

-

[M+H]⁺: Expected at m/z 145.08.

-

[M+Na]⁺: Expected at m/z 167.06.

Synthesis and Experimental Protocols

Synthesis of 2-(2-prop-2-ynoxyethoxy)ethanol via Williamson Ether Synthesis

The Williamson ether synthesis is a reliable method for preparing ethers. This protocol describes the synthesis of 2-(2-prop-2-ynoxyethoxy)ethanol from diethylene glycol and propargyl bromide.

Caption: Williamson Ether Synthesis of the target compound.

Materials and Equipment:

-

Diethylene glycol

-

Propargyl bromide (80% in toluene)

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, reflux condenser

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Alkoxide Formation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add diethylene glycol (5 equivalents) and anhydrous THF. Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 equivalents) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour.

-